1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-3-14-5-9(8(2)13-14)6-15-7-10(11)4-12-15/h4-5,7H,3,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAPAUQUJIKTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Substitution Reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Methylene Bridge Formation: The two pyrazole rings are connected through a methylene bridge using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrazole rings.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Anticancer Activity :
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that modifications to the pyrazole ring can enhance activity against various cancer cell lines, with IC50 values demonstrating significant potency .
Antimicrobial Properties :
Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives. The compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems has led to investigations into its effects on neurological disorders.
Anticonvulsant Activity :
Research has indicated that pyrazole derivatives can exhibit anticonvulsant effects in animal models. For example, compounds related to 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine have been tested for their efficacy in preventing seizures induced by pentylenetetrazole (PTZ) .
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of novel materials.
Polymer Chemistry :
Studies have explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The resultant materials exhibit improved performance metrics compared to traditional polymers .
Data Tables
Case Study 1: Anticancer Potential
A study conducted by researchers at a leading pharmacological institute synthesized a series of pyrazole derivatives, including this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing that certain modifications led to enhanced potency with IC50 values in the low micromolar range.
Case Study 2: Neuropharmacological Evaluation
In an experimental study on seizure models, the compound demonstrated significant anticonvulsant activity, providing up to 100% protection against PTZ-induced seizures in mice. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring were crucial for enhancing anticonvulsant efficacy.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Electronic Effects
The biological activity and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions and electronic configurations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- Substituent Position : Evidence from TNF-α inhibition studies (e.g., compound 40p in ) demonstrates that positional isomerism (e.g., moving a tert-butyl group from pyrazole-3 to pyrazole-4) leads to a 10-fold reduction in activity. Similarly, replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro or 4-bromo) diminishes potency .
- Electronic Effects : The trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 188689-64-7) enhances metabolic stability by resisting oxidative degradation, a feature absent in the methyl-substituted target compound .
- Amine Functionality : The primary amine in the target compound allows for facile conjugation (e.g., amide bond formation), as seen in Ceapin-A7 synthesis (DOI: 10.7554/eLife.11878.027), where a similar amine undergoes coupling with carboxylic acids .
Biological Activity
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine, also known by its CAS number 848436-19-1, represents a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and anti-inflammatory drugs.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol. Its structure features two pyrazole rings connected via a methylene bridge, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| CAS Number | 848436-19-1 |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole-based compounds, including this compound. These compounds have been shown to inhibit the proliferation of various cancer cell lines:
- Liver Cancer (HepG2) : Significant antiproliferative effects were observed with mean growth inhibition percentages reaching approximately 54.25% .
- Cervical Cancer (HeLa) : The compound exhibited moderate activity against HeLa cells, with a growth inhibition percentage of about 38.44% .
- Breast Cancer (MDA-MB-231) : Antiproliferative activity was also noted in breast cancer cell lines, indicating a broad spectrum of anticancer effects across different types of malignancies .
Anti-inflammatory Activity
In addition to its anticancer properties, this pyrazole derivative has demonstrated promising anti-inflammatory effects. Studies indicate that compounds within this class can inhibit inflammatory pathways, contributing to their therapeutic potential:
- COX Inhibition : Some derivatives have been identified as selective COX-2 inhibitors, which are crucial for the management of inflammatory conditions .
- IC50 Values : Various synthesized analogs showed IC50 values comparable to standard anti-inflammatory drugs, indicating their potential as effective treatments for inflammation-related disorders .
Other Biological Activities
The pyrazole scaffold is recognized for its versatility in pharmacological applications beyond oncology and inflammation:
- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment .
- Antidepressant Effects : Some studies suggest that modifications in the pyrazole structure can lead to compounds with antidepressant activity, expanding the therapeutic landscape .
Synthesis and Evaluation
A study published in ACS Omega detailed the synthesis and biological evaluation of various pyrazole derivatives, emphasizing their structure–activity relationships (SAR). The findings indicated that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity, underscoring the importance of structural optimization in drug design .
In Vivo Studies
In vivo assessments have further corroborated the efficacy of these compounds in preclinical models, demonstrating significant tumor growth inhibition and favorable safety profiles. For instance, one study reported that certain analogs not only inhibited tumor growth but also exhibited low toxicity to normal cells, suggesting a promising therapeutic index for clinical applications .
Q & A
Q. What are the standard synthetic routes for preparing 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a protocol where a pyrazole derivative is reacted with amines under copper-catalyzed conditions in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding 17.9% product. Key factors affecting yield include:
- Catalyst choice : Copper(I) bromide is used to facilitate cross-coupling, but palladium-based catalysts (not mentioned in evidence) might improve efficiency .
- Base selection : Cesium carbonate enhances deprotonation but may lead to side reactions with sensitive substrates .
- Solvent effects : Polar aprotic solvents like DMSO stabilize intermediates but can complicate purification .
Q. How is this compound characterized structurally?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR identify substituent environments. For example, the ethyl group’s methylene protons appear as a quartet near δ 1.2–1.5 ppm, while the pyrazole amine protons resonate as broad singlets around δ 3.2–3.5 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 215) .
- Melting point analysis : Consistency in melting points (e.g., 104–107°C) validates purity .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, given discrepancies in reported methodologies?
Methodological Answer: reports a 17.9% yield, while structurally similar compounds in achieve up to 82% yields. Strategies to address low yields include:
- Catalyst optimization : Substituting copper(I) bromide with palladium catalysts (e.g., Pd(PPh)) may enhance cross-coupling efficiency .
- Microwave-assisted synthesis : Reducing reaction time from 48 hours to minutes, as seen in for analogous pyrazole derivatives, minimizes decomposition .
- Purification techniques : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) improves recovery of polar intermediates .
Q. What is the mechanistic role of the ethyl and methyl substituents in modulating biological activity or chemical stability?
Methodological Answer: The substituents influence both steric and electronic properties:
- Ethyl group : Enhances lipophilicity, potentially improving membrane permeability in pharmacological studies (e.g., anxiolytic agents in ) .
- Methyl group : Electron-donating effects stabilize the pyrazole ring against oxidative degradation, as observed in thermal stability tests for similar compounds .
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing methyl with trifluoromethyl, as in ) can alter binding affinity to biological targets .
Q. How do conflicting spectral data from different studies inform validation protocols for this compound?
Methodological Answer: Discrepancies in NMR or MS data (e.g., amine proton shifts varying by 0.3 ppm across studies) require rigorous validation:
- Deuteration experiments : Exchanging NH protons with DO in H NMR (as in ) confirms amine presence .
- Isotopic labeling : N-labeled analogs can resolve overlapping signals in crowded spectral regions .
- Cross-lab reproducibility : Replicating synthesis and characterization under controlled conditions (e.g., fixed solvent, temperature) reduces variability .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are false positives mitigated?
Methodological Answer: highlights antibacterial and anxiolytic applications. Recommended assays include:
- MIC (Minimum Inhibitory Concentration) tests : For antibacterial activity, using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with positive/negative controls .
- GABA receptor binding assays : For anxiolytic potential, employing radiolabeled ligands (e.g., H-flumazenil) to measure competitive inhibition .
- Counter-screening : Testing against unrelated targets (e.g., kinase panels) rules out non-specific interactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
